molecular formula C20H21N3O3S B3001990 8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216498-58-6

8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B3001990
CAS RN: 1216498-58-6
M. Wt: 383.47
InChI Key: HZBLSVXOMIITTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In

Scientific Research Applications

ORL1 Receptor Agonists

  • This compound and its derivatives have been explored as ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. Research by Röver et al. (2000) revealed that certain ligands in this family exhibit high affinity for the human ORL1 receptor and act as full agonists in biochemical assays, indicating potential applications in pain management or neurological disorders (Röver et al., 2000).

Antipsychotic Potential

  • Some derivatives have shown promising results in antipsychotic profiles through biochemical and behavioral pharmacological test models. Wise et al. (1985) studied compounds related to this class and found them effective in behavioral tests predictive of antipsychotic efficacy, suggesting their potential in treating psychiatric disorders (Wise et al., 1985).

Anti-Breast Cancer Applications

  • Fleita, Sakka, and Mohareb (2013) conducted research on triazaspirodecene derivatives, finding that certain compounds exhibited moderate antiproliferative activity against breast cancer cell lines. This suggests potential applications in cancer therapy (Fleita et al., 2013).

Antimicrobial Properties

  • Some novel derivatives containing phenylsulfonyl moiety have been synthesized and shown to possess significant antimicrobial activity, as researched by Alsaedi, Farghaly, and Shaaban (2019). These compounds outperformed the reference drug in some cases, indicating their potential as antimicrobial agents (Alsaedi et al., 2019).

Opioid Receptor Modulation

  • The derivatives of this compound class have been evaluated for their activity at opioid receptors, as studied by Jordan et al. (2005). They found enhanced affinity for the mu-opioid receptor, suggesting implications in pain management or opioid receptor studies (Jordan et al., 2005).

properties

IUPAC Name

8-(benzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-15-6-5-7-16(14-15)18-19(24)22-20(21-18)10-12-23(13-11-20)27(25,26)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBLSVXOMIITTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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